The compound 2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one represents a versatile scaffold in medicinal chemistry, which has been explored for its potential in various therapeutic areas. The pyrrolo[2,3-d]pyrimidine moiety is a common structural feature in many biologically active compounds, and its derivatives have been synthesized and evaluated for a range of biological activities, including antifolate, anti-inflammatory, antiviral, and antiplatelet effects, among others1236.
The classical and nonclassical antifolate inhibitors of DHFRs have been evaluated for their potential as antitumor agents. For example, the classical analogue N-[4-[N-[(2,4-diaminopyrrolo[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid has shown inhibitory activity similar to methotrexate against various human leukemia and carcinoma cell lines. This suggests its potential application in cancer chemotherapy1.
Some pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. For instance, a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones exhibited dual inhibitory activity against prostaglandin and leukotriene synthesis, which are mediators of inflammation. These compounds showed comparable anti-inflammatory activities to indomethacin but with reduced ulcerogenic effects, indicating their potential as safer anti-inflammatory drugs2.
Derivatives related to the nucleoside antibiotics toyocamycin and sangivamycin have been prepared and tested for their antiviral activity. Although most of the tested compounds did not show significant inhibition of cell growth, one thioamide derivative exhibited activity against human cytomegalovirus, suggesting a potential application in antiviral therapy3.
The 2-methoxy-5H1benzopyrano[4,3-d]pyrimidin-5-amines have been screened for their in vitro antiplatelet activity and in vivo analgesic activity. These compounds demonstrated effectiveness in inhibiting platelet aggregation induced by arachidonic acid or collagen and showed good analgesic activity without gastric toxicity, making them candidates for the development of antiplatelet agents with analgesic properties6.
A series of 2-amino-4-(substituted phenyl)-6-(7''-methoxy, 3'',4''-dihydro, 2'',2''-dimethyl-2H-benzopyran) pyrimidines were synthesized and evaluated for their antimicrobial properties against various gram-positive and gram-negative bacteria, as well as fungi. These compounds exhibited moderate to high antibacterial and antifungal activities, indicating their potential as antimicrobial agents7.
The synthesis of 6-hydroxy-2-methoxy-7-deazapurine can be achieved through various methods, often involving multiple steps to ensure purity and yield. A common approach includes:
For example, one method involves the use of Turbo-Hauser base in a Negishi coupling reaction followed by glycosylation to produce the desired nucleoside derivatives .
The molecular structure of 6-hydroxy-2-methoxy-7-deazapurine features a purine-like ring system with specific functional groups:
The structural analysis often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms and functional groups within the molecule.
6-Hydroxy-2-methoxy-7-deazapurine participates in various chemical reactions relevant to its biological applications:
These reactions are essential for modifying the compound to enhance its biological efficacy or selectivity against specific targets.
The mechanism of action for 6-hydroxy-2-methoxy-7-deazapurine primarily involves its role as an analog of natural nucleosides:
Studies have shown that modifications in the structure can lead to variations in potency against different biological targets .
The physical and chemical properties of 6-hydroxy-2-methoxy-7-deazapurine include:
These properties are critical for determining its suitability for various applications in research and pharmaceuticals .
6-Hydroxy-2-methoxy-7-deazapurine has several significant applications in scientific research:
6-Hydroxy-2-methoxy-7-deazapurine is recognized by multiple systematic and trivial names across chemical databases and literature. The Chemical Abstracts Service (CAS) nomenclature designates it as 2-Methoxy-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, reflecting its position-specific substituents and heterocyclic core structure [2]. Alternative IUPAC-based names include 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-ol, which emphasizes the tautomeric enol form [2] [7]. Common synonyms documented in commercial and research contexts are:
Table 1: Synonym Compendium
Synonym | Source |
---|---|
2-Methoxy-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one | ChemicalBook [2] |
1,7-Dihydro-2-Methoxy-4H-pyrrolo[2,3-d]pyrimidin-4-one | ChemicalBook [2] |
4-Amino-7H-pyrrolo[2,3-d]pyrimidine (misnomer)* | Sigma-Aldrich [6] |
NSC 622774 | ChemicalBook [2] |
MFCD04039558 (MDL Number) | ChemicalBook [2] |
* Note: "4-Amino-7H-pyrrolo[2,3-d]pyrimidine" (CAS 1500-85-2) is a distinct structural isomer and not a valid synonym [6].
These synonyms arise from variations in ring protonation states, tautomeric forms, and historical naming conventions. The term "7-deazapurine" explicitly denotes the replacement of nitrogen at purine position 7 with carbon [5] [7].
The compound’s molecular formula, C7H7N3O2, is consistently verified across supplier catalogs and chemical databases [1] [2] [6]. This formula corresponds to a calculated molecular weight of 165.15 g/mol, corroborated by mass spectrometry data [1] [7]. High-resolution mass spectral analysis confirms an exact mass of 165.0538 Da, aligning with theoretical values [7].
Table 2: Molecular Identity Data
Property | Value | Source |
---|---|---|
Empirical Formula | C7H7N3O2 | SCBT [1], TRC [7] |
Monoisotopic Mass | 165.0538 Da | TRC [7] |
Average Molecular Weight | 165.15 g/mol | ChemicalBook [2] |
The formula indicates seven degrees of unsaturation, consistent with its bicyclic heteroaromatic structure comprising fused pyrrole and pyrimidine rings with conjugated carbonyl and methoxy groups.
The universal identifier for this compound is CAS Registry Number 90057-07-1 [1] [2] [3]. This identifier is linked to entries in major chemical databases:
Database entries uniformly reference the molecular formula, weight, and core structural properties. Regulatory classifications note its designation as "For Research Use Only" without therapeutic or diagnostic approval [1] [3] [7].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Although experimental NMR assignments for 6-hydroxy-2-methoxy-7-deazapurine are absent in the provided sources, its structure is amenable to prediction based on analogous 7-deazapurine scaffolds [5] [10]. Key anticipated features include:
Advanced techniques like COSY would confirm spin-coupling networks (e.g., H5–H7 interactions), while HETCOR would correlate C2-OCH3 protons to the methoxy carbon [10].
X-ray Crystallography
Direct crystallographic data for 6-hydroxy-2-methoxy-7-deazapurine is unavailable. However, crystallography has resolved closely related derivatives, confirming the planarity of the bicyclic core and regioselectivity of C8 functionalization [5]. For example:
Table 3: Experimental Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | >250°C (decomposition) | ChemicalBook [2] |
Density | 1.56 ± 0.1 g/cm³ (Predicted) | ChemicalBook [2] |
pKa | 10.10 ± 0.20 (Predicted) | ChemicalBook [2] |
Solubility | DMF, hot methanol | ChemicalBook [2] |
Form | Off-white solid | ChemicalBook [2] |
Reactivity and Tautomerism
The molecule exhibits prototropic tautomerism between 4-oxo (lactam, shown below) and 4-hydroxy (lactim) forms. The predicted pKa of 10.10 suggests predominant lactam form at physiological pH [2] [7]:
Lactam form (Preferred): 2-Methoxy-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one Lactim form: 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Position C8 undergoes regioselective modifications, as demonstrated by ferrocene-catalyzed C–H imidation using N-succinimidyl peroxyester to yield 8-imidyl derivatives [5]. This reactivity is sterically and electronically guided by the methoxy group at C2 and the electron-withdrawing carbonyl at C6 [5].
Structural characterization thus combines in silico predictions, analog crystallography, and regiochemical reactivity profiling to define this 7-deazapurine variant’s identity.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7